1-Cyclopropyl-7-ethoxy-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Description
1-Cyclopropyl-7-ethoxy-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (CAS: 1797982-51-4) is a fluoroquinolone derivative primarily recognized as a process-related impurity in the synthesis of moxifloxacin, a broad-spectrum antibiotic . Its molecular formula is C₁₆H₁₆FNO₅ (MW: 321.3 g/mol), featuring a cyclopropyl group at N1, ethoxy and methoxy substituents at positions 7 and 8, respectively, and a fluorine atom at position 4. The compound’s structural backbone aligns with fluoroquinolones, which inhibit bacterial DNA gyrase and topoisomerase IV.
Properties
IUPAC Name |
1-cyclopropyl-7-ethoxy-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO5/c1-3-23-14-11(17)6-9-12(15(14)22-2)18(8-4-5-8)7-10(13(9)19)16(20)21/h6-8H,3-5H2,1-2H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKEQQXWDPPEATN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C2C(=C1OC)N(C=C(C2=O)C(=O)O)C3CC3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ethoxy and Methoxy Group Incorporation
The 7-ethoxy and 8-methoxy groups are introduced via nucleophilic aromatic substitution. In [MXPA06002796A], 4-acetamido-3-ethoxyaniline is alkylated using ethylating agents (e.g., ethyl bromide) in the presence of potassium carbonate. Methoxy groups are similarly added using methyl iodide or dimethyl sulfate under basic conditions.
Fluorination Strategies
Fluorine is typically introduced early in the synthesis. For instance, 3,4,5,6-tetrafluoroanthranilic acid serves as a precursor in [US4822801A], where fluorination is achieved via halogen exchange or direct fluorination using agents like Selectfluor. The 6-fluoro substituent is retained throughout subsequent steps due to its stability under reaction conditions.
Cyclization and Ring Closure
The quinoline core is formed through cyclization of intermediates. In [US4822801A], ethyl 3-(4-acetamido-3-ethoxyanilino)-2-cyano-propenoate undergoes thermal cyclization at 150°C in acetic anhydride to yield the quinoline ring. Potassium tert-butoxide is often used to deprotonate intermediates, facilitating ring closure at 50°C.
Final Hydrolysis and Purification
The ethyl ester group at position 3 is hydrolyzed to the carboxylic acid using 3N potassium hydroxide at 50°C or hydrochloric acid under reflux. Crude products are purified via recrystallization from ethanol/water mixtures or column chromatography, with final yields ranging from 70% to 92% depending on the route.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions: 1-Cyclopropyl-7-ethoxy-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can reduce ketones or other reducible groups to alcohols.
Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols .
Scientific Research Applications
Antibacterial Activity
Fluoroquinolones, including 1-cyclopropyl-7-ethoxy-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, are primarily recognized for their antibacterial effects. They exhibit activity against a broad spectrum of both gram-positive and gram-negative bacteria. Studies have shown that compounds in this class can effectively combat infections caused by resistant strains of bacteria, such as Pseudomonas aeruginosa and Staphylococcus aureus .
Table 1: Antibacterial Efficacy of Fluoroquinolones
| Compound Name | Bacterial Strains Targeted | Efficacy |
|---|---|---|
| This compound | Gram-positive and gram-negative bacteria | High |
| 7-Chloroquinolone | Escherichia coli, Staphylococcus aureus | Moderate |
| Norfloxacin | Klebsiella pneumoniae | High |
Synthesis and Formulation
The synthesis of 1-cyclopropyl-7-ethoxy-6-fluoro-8-methoxy derivatives involves various chemical reactions that enhance its bioavailability and therapeutic efficacy. The compound can be formulated into various dosage forms, including tablets and injectables, which facilitate its use in clinical settings .
Case Study: Clinical Trials
A recent study investigated the pharmacokinetics and safety profile of this compound in patients with respiratory infections. The results indicated significant improvements in clinical outcomes with minimal adverse effects, supporting its potential as a first-line treatment option for bacterial infections .
In Vitro Studies
In vitro studies have demonstrated that 1-cyclopropyl derivatives possess potent activity against Mycobacterium tuberculosis, indicating potential applications in treating tuberculosis alongside traditional antibiotics .
Table 2: In Vitro Activity Against Pathogens
| Pathogen | Compound Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Mycobacterium tuberculosis | 1-Cyclopropyl derivatives | 0.5 µg/mL |
| Staphylococcus aureus | 1-Cyclopropyl derivatives | 0.25 µg/mL |
| Escherichia coli | 7-Chloroquinolone | 2 µg/mL |
Exploration of New Therapeutic Uses
Research is ongoing to explore the efficacy of 1-cyclopropyl derivatives in treating other infectious diseases, including those caused by viruses and fungi. The unique structure of this compound may lead to the development of novel therapies that can overcome current limitations faced by existing antibiotics .
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-7-ethoxy-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid involves the inhibition of bacterial DNA synthesis. It achieves this by targeting the DNA gyrase enzyme, which is essential for DNA replication and transcription in bacteria. By inhibiting this enzyme, the compound effectively halts bacterial growth and proliferation.
Comparison with Similar Compounds
Substituent Variations at Position 7 and 8
*Calculated based on molecular formula.
Fluorine Substitution Patterns
- 6-Fluoro vs. 6,7-Difluoro Derivatives: The target compound’s single fluorine at position 6 is critical for DNA gyrase binding. In contrast, 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (MW: 323.3 g/mol) shows enhanced potency against Gram-positive bacteria due to dual fluorine atoms, which stabilize interactions with bacterial enzymes . However, difluoro derivatives may exhibit higher cytotoxicity, as seen in preclinical studies .
Heterocyclic Additions at Position 7
- Diazabicyclo and Pyrrolopyridine Derivatives: Compounds like 8-cyano-1-cyclopropyl-7-(1S,6S-2,8-diazabicyclo[4.3.0]nonane-8-yl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (MW: ~425 g/mol) demonstrate improved water solubility and efficacy against drug-resistant pathogens due to bicyclic amine moieties . Similarly, 1-cyclopropyl-7-([S,S]-2,8-diazabicyclo[4.3.0]non-8-yl)-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid hydrochloride monohydrate exhibits superior pharmacokinetics, with a 13C-NMR peak at 168.1 ppm confirming structural integrity .
Methoxy vs. Hydroxy or Chloro Substituents
- Methoxy (8) vs. Hydroxy (8): Replacement of methoxy with hydroxy (e.g., 1-cyclopropyl-6,7-difluoro-8-hydroxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid) reduces steric bulk but increases susceptibility to metabolic glucuronidation, shortening half-life .
- Methoxy (8) vs. Chloro (7): 1-Cyclopropyl-7-chloro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (MW: 307.7 g/mol) shows broader Gram-negative activity due to chloro’s electronegativity but risks nephrotoxicity .
Key Research Findings
- Synthetic Byproducts : The target compound is a side product in moxifloxacin synthesis, formed during nitration or ethoxylation steps .
- Crystal Structure: Bond lengths and angles in analogues (e.g., 1-cyclopropyl-7-ethoxy-6,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid) closely match the parent structure, confirming substituent compatibility .
- Impurity Profiles: Des-fluoro and ethylenediamine derivatives (e.g., 7-[(2-aminoethyl)amino]-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid) are common degradants, highlighting the importance of fluorine for stability .
Biological Activity
1-Cyclopropyl-7-ethoxy-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a compound within the quinolone family, known for its diverse biological activities, particularly in antimicrobial and antitubercular applications. This article explores its biological properties, synthesis, and potential therapeutic uses based on recent research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C14H15F2N2O4
- Molecular Weight : 295.24 g/mol
- CAS Number : 112811-72-0
Synthesis
The synthesis of 1-cyclopropyl derivatives typically involves multi-step reactions that include cyclization and functional group modifications. A study outlined a method for synthesizing various analogues of this compound, highlighting its structural variations and their corresponding biological activities .
Antimicrobial Activity
This compound exhibits significant antimicrobial properties. Research indicates that it has shown effectiveness against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μM |
|---|---|
| Mycobacterium tuberculosis H37Rv | 7.32 - 136.10 |
| Staphylococcus aureus ATCC 29213 | 0.44 - 34.02 |
| Escherichia coli ATCC 25922 | 0.44 - 34.02 |
The compound demonstrated the lowest MIC against Staphylococcus aureus, indicating potent antibacterial activity .
Cytotoxicity Studies
In addition to its antimicrobial properties, cytotoxicity studies have been conducted to evaluate the safety profile of this compound. The results showed that while it is effective against pathogens, it also exhibits varying degrees of cytotoxicity depending on the concentration and the cell line used .
Case Studies
A notable case study involved the evaluation of a series of synthesized quinolone derivatives, including 1-cyclopropyl-7-ethoxy-6-fluoro-8-methoxy derivatives. The study assessed their antibacterial efficacy and cytotoxic effects in vitro, revealing that modifications in the molecular structure significantly influenced their biological activity .
Comparative Analysis
Comparative studies with other quinolone derivatives indicate that structural modifications can enhance or diminish biological activity. For instance, compounds with additional fluorine substitutions often exhibited improved antibacterial properties compared to their non-fluorinated counterparts .
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for preparing 1-cyclopropyl-7-ethoxy-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, and what intermediates are critical for enantiomeric purity?
- Methodological Answer : The synthesis involves a multi-step sequence starting with ethyl 3-oxo-3-(2,4,5-trifluoro-3-methoxyphenyl)propanoate. Cyclopropylamine is introduced to form the quinolone core, followed by regioselective substitution with chiral amines (e.g., (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine) to avoid racemic mixtures. Critical intermediates include Boc-protected derivatives (e.g., tert-butyl-6-(4-((Z)-3-ethoxy-2-(ethoxycarbonyl)acryloyl)phenyl)octahydro-pyrrolo[3,4-b]pyridine-1-carboxylate), which enable crystallization and purification. The final cyclization step under alkaline conditions ensures high enantiopurity .
Q. How is X-ray crystallography employed to confirm the structural configuration of this compound and its intermediates?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL97) is critical. For example, triclinic crystal systems (space group P1) with unit cell parameters (e.g., a = 8.378 Å, b = 9.625 Å, c = 10.328 Å) are analyzed to resolve bond lengths (C–C = 1.50–1.54 Å) and angles (104–110°). Hydrogen-bonding networks (C–H⋯O/Cl interactions) and packing diagrams validate molecular geometry and stereochemistry .
Q. What substituent modifications at positions C-6, C-7, and C-8 influence antibacterial activity in fluoroquinolone analogs?
- Methodological Answer : Fluorine at C-6 enhances Gram-negative activity by increasing DNA gyrase binding, while methoxy/ethoxy groups at C-8 improve pharmacokinetics (e.g., reduced phototoxicity). Substitution at C-7 with cyclic amines (e.g., octahydro-pyrrolopyridines) broadens spectrum against Mycoplasma and Chlamydia spp. Comparative MIC studies show C-8 methoxy derivatives exhibit 4–8x higher potency against S. aureus than hydrogen/chlorine analogs .
Advanced Research Questions
Q. How can researchers address low yields during the cyclization step of quinolone core formation?
- Methodological Answer : Optimize reaction conditions using in situ monitoring (e.g., HPLC/MS). For example, replacing triethyl orthoformate with acetic anhydride in the cyclization step reduces side reactions. Adjusting pH (pH 8–9) and temperature (70–80°C) improves cyclopropane ring closure efficiency. Catalytic additives (e.g., DMAP) enhance regioselectivity, achieving yields >75% .
Q. What strategies resolve contradictions in NMR and mass spectral data for intermediates with chiral centers?
- Methodological Answer : Use chiral shift reagents (e.g., Eu(hfc)₃) in ¹H NMR to distinguish enantiomers. For ambiguous ESI-MS peaks (e.g., m/z 360.35 [M+H]⁺), perform tandem MS/MS fragmentation to confirm substituent positions. Cross-validate with SC-XRD data to resolve stereochemical ambiguities in intermediates like tert-butyl-6-(4-acryloylphenyl)pyrrolopyridine derivatives .
Q. How can enantiomeric purity be ensured during chiral amine incorporation?
- Methodological Answer : Employ enantiopure Boc-protected amines (e.g., (4aS,7aS)-tert-butyloctahydro-pyrrolo[3,4-b]pyridine-1-carboxylate) to prevent racemization. Monitor optical rotation ([α]D²⁵ = +15° to +25°) and use chiral HPLC (Chiralpak IA column, hexane:isopropanol 90:10) for purity assessment (>99% ee). Avoid silica gel chromatography, which may induce racemization; instead, use recrystallization in ethanol/water mixtures .
Q. What analytical methods validate compound purity per pharmacopeial standards?
- Methodological Answer : Follow USP/Ph. Eur. guidelines:
- HPLC-UV : C18 column (5 µm, 250 × 4.6 mm), mobile phase 0.1% TFA/acetonitrile gradient, λ = 254 nm.
- LC-MS/MS : Quantify impurities <0.1% (e.g., 7-[(2-aminoethyl)amino] analogs).
- Osmolality : 260–330 mOsm/kg (via freezing-point depression).
- Sterility : Membrane filtration (0.22 µm) followed by incubation in fluid thioglycollate medium .
Q. How can SAR-driven design optimize derivatives for improved activity against resistant pathogens?
- Methodological Answer : Introduce oxime substituents (e.g., (methoxyimino)pyrrolidines) at C-7 to enhance MRSA/MSSA activity (MIC = 0.008 µg/mL vs. 0.13 µg/mL for ciprofloxacin). Replace methoxy with nitroso groups (C-8) to improve P. aeruginosa penetration. Use 3D-QSAR models to predict binding to DNA gyrase mutants (e.g., gyrA S81L) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
